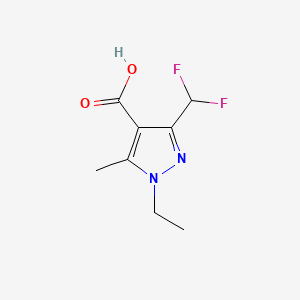

3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention due to its unique structure and potential applications. It consists of a pyrazole ring with difluoromethyl, ethyl, and methyl groups attached at specific positions. This compound is particularly interesting in the field of agrochemicals, where it serves as an intermediate in the synthesis of various fungicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of difluoromethyl and other substituents onto a pyrazole ring. One common method involves the use of difluoroacetic acid, which is introduced at a post-synthesis phase. This method is cost-effective, simple, and safe, with high product yield and content . The reaction conditions often involve catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .

Industrial Production Methods

Industrial production of this compound has been optimized to ensure high yield and purity. The process involves multiple steps, including the use of difluoroacetic acid and catalytic esterification. The reaction steps are designed to minimize the use of organic solvents, thereby reducing environmental pollution and solvent recovery costs .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid involves the inhibition of specific enzymes, such as succinate dehydrogenase. This enzyme is part of the mitochondrial respiration chain, and its inhibition disrupts the energy production process in fungal cells, leading to their death . The compound’s molecular targets and pathways are still being studied, but its ability to inhibit key enzymes makes it a promising candidate for various applications .

Comparison with Similar Compounds

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl group.

Benzovindiflupyr: A fungicide that contains a similar pyrazole ring structure with difluoromethyl and other substituents.

Bixafen: Another fungicide with a similar structure, used to control a wide range of fungal diseases in crops.

The uniqueness of this compound lies in its specific substituents, which confer unique properties and applications compared to other similar compounds .

Biological Activity

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered significant attention in the field of agrochemicals, particularly for its biological activity as a fungicide. This article explores its synthesis, mechanisms of action, and biological efficacy, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₉H₈F₂N₂O₂

- Molecular Weight : Approximately 204.18 g/mol

The presence of a difluoromethyl group, an ethyl group, and a methyl group attached to the pyrazole ring contributes to its unique electronic properties and biological interactions.

This compound acts primarily as a succinate dehydrogenase inhibitor (SDHI) . This enzyme plays a crucial role in the mitochondrial respiration chain, and its inhibition disrupts energy production in fungi, leading to growth inhibition. Research indicates that this compound can effectively inhibit specific metabolic pathways in various fungal species, making it a valuable tool in agricultural chemistry .

Antifungal Efficacy

Numerous studies have demonstrated the antifungal properties of this compound against several phytopathogenic fungi. The compound has shown moderate to excellent activity in inhibiting mycelial growth. A notable study found that derivatives of this compound exhibited superior antifungal activity compared to established fungicides like boscalid .

| Fungus Species | Inhibition Rate (%) | Comparison with Boscalid |

|---|---|---|

| Alternaria solani | 85 | Higher |

| Fusarium oxysporum | 78 | Comparable |

| Rhizoctonia solani | 90 | Higher |

Case Studies

In a recent investigation, researchers synthesized a series of amides derived from this compound and tested them against seven different phytopathogenic fungi. Among these, one particular derivative demonstrated significantly higher antifungal activity than boscalid, indicating the potential for developing new fungicides based on this structure .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of functional groups that enhance its biological activity compared to other pyrazole derivatives. Below is a comparison table including structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | Lacks ethyl group; used as a reference standard |

| Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | C₉H₉F₂N₂O₂ | Ester derivative; commonly used in agrochemical synthesis |

| Fluxapyroxad | C₁₃H₁₅F₂N₃O₂ | Commercial fungicide derived from pyrazole structures |

Properties

Molecular Formula |

C8H10F2N2O2 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

3-(difluoromethyl)-1-ethyl-5-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-12-4(2)5(8(13)14)6(11-12)7(9)10/h7H,3H2,1-2H3,(H,13,14) |

InChI Key |

UVLORGGEVLZGGG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C(F)F)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.